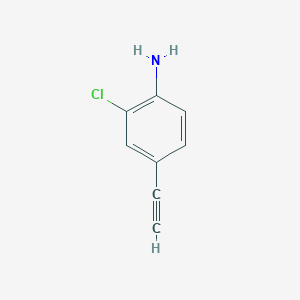

2-Chloro-4-ethynylaniline

CAS No.: 950601-93-1

Cat. No.: VC4799239

Molecular Formula: C8H6ClN

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950601-93-1 |

|---|---|

| Molecular Formula | C8H6ClN |

| Molecular Weight | 151.59 |

| IUPAC Name | 2-chloro-4-ethynylaniline |

| Standard InChI | InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |

| Standard InChI Key | KGJRKZUOVFCSRJ-UHFFFAOYSA-N |

| SMILES | C#CC1=CC(=C(C=C1)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-4-ethynylaniline (CHClN) belongs to the class of substituted anilines, characterized by an amino group (-NH) at position 1, a chlorine atom at position 2, and a terminal ethynyl group (-C≡CH) at position 4. Its molecular structure confers unique reactivity, enabling participation in click chemistry, polymerization, and coordination chemistry .

Key Structural Features:

-

Aromatic Core: A benzene ring provides structural rigidity and electronic conjugation.

-

Substituents:

-

Chlorine (Cl): Enhances electrophilic substitution resistance and influences electronic properties.

-

Ethynyl (-C≡CH): A terminal alkyne enabling Huisgen cycloaddition and metal-catalyzed coupling reactions .

-

Amino (-NH): Acts as a directing group in electrophilic substitutions and a site for functionalization.

-

Synthetic Methodologies

While no direct synthesis of 2-chloro-4-ethynylaniline is documented, analogous pathways for related compounds suggest viable routes:

Vilsmeier-Haack Reaction for Chloro-Ethynyl Systems

The patent WO1999050207A1 describes the synthesis of 2-chloro-1-cyclohexyl-4-ethynylbenzene using a Vilsmeier complex (e.g., dimethylformamide with POCl) to form chloroacrolein intermediates . Adapting this method:

-

Chloroacrolein Formation: React 4-ethynylaniline with a Vilsmeier reagent to introduce chlorine at position 2.

-

Fragmentation: Treat the intermediate with a base (e.g., Li diisopropylamide) to eliminate substituents and yield the target compound .

Desilylation of Trimethylsilyl-Protected Alkynes

A method for 2-chloro-4-ethynylpyridine involves desilylation of a trimethylsilyl-protected alkyne using tetrabutylammonium fluoride (TBAF):

-

Protection: Introduce a trimethylsilyl (TMS) group to the ethynyl moiety of 2-chloro-4-iodoaniline.

-

Coupling: Perform a Sonogashira coupling with TMS-acetylene.

-

Deprotection: Remove the TMS group with TBAF to yield 2-chloro-4-ethynylaniline .

Table 1. Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chloroacrolein formation | Vilsmeier complex (DMF/POCl), 0–20°C | N/A | |

| Desilylation | TBAF in THF, 0°C | 91% |

Physicochemical Properties

Data from analogous compounds provide insights into the expected properties of 2-chloro-4-ethynylaniline:

Thermal and Spectral Properties

-

Melting Point: 98–102°C (dec.) for 4-ethynylaniline . Chlorination typically increases melting points due to enhanced intermolecular forces.

-

Boiling Point: ~99–101°C at 13 Torr ; chlorine substitution may elevate boiling points relative to unsubstituted analogs.

Solubility and LogP

-

LogP: Estimated at 2.01 (consensus) for 2-chloro-4-ethynylpyridine , suggesting moderate hydrophobicity.

-

Solubility: ~0.45 mg/mL in aqueous solutions , with better solubility in polar aprotic solvents (e.g., THF, DMF).

Table 2. Predicted Physicochemical Data

| Property | Value | Source Compound | Source |

|---|---|---|---|

| Melting Point | 98–102°C (dec.) | 4-ethynylaniline | |

| Boiling Point | 99–101°C (13 Torr) | 4-ethynylaniline | |

| LogP | 2.01 | Pyridine analog | |

| Solubility in Water | 0.45 mg/mL | Pyridine analog |

Reactivity and Applications

Click Chemistry and Polymerization

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked polymers or dendrimers . Transition metals (e.g., Pd, Ru) catalyze the polymerization of 4-ethynylaniline derivatives into conductive polyanilines , suggesting potential for 2-chloro-4-ethynylaniline in electronic materials.

Coordination Chemistry

Ethynylanilines serve as ligands for metal-organic frameworks (MOFs). For example, HC-NDI ligands (derived from 4-ethynylaniline ) coordinate to lanthanides, forming luminescent materials. The chlorine substituent in 2-chloro-4-ethynylaniline could modulate ligand rigidity and metal-binding selectivity.

Pharmaceutical Intermediates

Chloro-ethynyl aromatics are precursors in drug synthesis. The pyridine analog 2-chloro-4-ethynylpyridine is used in antiviral and antibiotic research, highlighting potential biomedical applications for the aniline derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume